N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 954812-06-7, is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound features a unique structure that incorporates a triazole ring, a carboxamide functional group, and chlorophenyl and phenyl substituents. The molecular formula is and it has a molecular weight of approximately 340.81 g/mol .
N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is classified as an organic compound and specifically as a member of the triazole family. Triazoles are known for their diverse biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves several steps that utilize various chemical reactions. Common methods include:
These methods often require careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and purity. The use of protecting groups may also be necessary to prevent unwanted side reactions during synthesis.
The molecular structure of N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide features:
The compound's structural representation can be expressed using SMILES notation: Clc1ccccc1NC(=O)c1nnn(c1C(C)C)c1ccccc1
. This notation provides insight into its connectivity and functional groups.
N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can participate in various chemical reactions typical for triazoles:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways over others. Reaction yields and product distributions can vary significantly based on these factors.
The physical properties include:
Chemical properties encompass:
Properties like melting point, boiling point, and stability under various conditions are crucial for practical applications but require specific experimental data for precise values.
N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has potential applications in:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: